molecular formula C21H16O B12806705 2,3-Diphenylindan-1-one CAS No. 7474-64-8

2,3-Diphenylindan-1-one

Cat. No.: B12806705
CAS No.: 7474-64-8
M. Wt: 284.3 g/mol
InChI Key: MLRYZZTXFUOADF-UHFFFAOYSA-N
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Description

2,3-Diphenylindan-1-one is an organic compound with the molecular formula C21H14O. It is a derivative of indanone, characterized by the presence of two phenyl groups attached to the indanone core. This compound is known for its crystalline form and has a melting point of approximately 153-154°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylindan-1-one can be synthesized through various methods. One common approach involves the intramolecular annulation reaction catalyzed by copper, which yields 3-hydroxy-2,3-dihydro-1H-inden-1-one. This intermediate can then be oxidized using Jones’ reagent or o-iodoxybenzoic acid to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylindan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones’ reagent or o-iodoxybenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,3-Diphenylindan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenylindan-1-one involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. Its phenyl groups can also engage in π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural features and applications.

    1-Indanone: Another analogue used in various chemical and biological studies.

Uniqueness

2,3-Diphenylindan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual phenyl groups enhance its stability and reactivity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

7474-64-8

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2,3-diphenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,19-20H

InChI Key

MLRYZZTXFUOADF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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